Regioisomeric Specificity: Unique 2,4-Dimethoxy Substitution Pattern Dictates Distinct Physicochemical and Potentially Biological Profile Compared to 2,3-, 2,5-, 2,6-, and 3,4-Isomers
7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid is one of at least five known regioisomers within this compound class. While all share a molecular weight of 280.32 g/mol and a molecular formula of C15H20O5, the 2,4-substitution pattern creates a unique electron density distribution and steric environment around the phenyl ketone moiety [1]. This differs fundamentally from the 3,4-isomer (CAS 32435-16-8), which has a contiguous electron-donating arrangement, or the 2,6-isomer (CAS 898792-51-3) which presents a symmetric steric profile . In related oxo-lipid systems, the electronic nature of the aromatic substituent directly impacts inhibitory potency against human lipoxygenase isozymes, with Ki values varying by over an order of magnitude depending on the substitution pattern [2].
| Evidence Dimension | Molecular Weight and Formula Identity Across Isomers |
|---|---|
| Target Compound Data | 280.32 g/mol; C15H20O5 |
| Comparator Or Baseline | 7-(3,4-dimethoxyphenyl) isomer (CAS 32435-16-8): 280.32 g/mol; C15H20O5; 7-(2,6-dimethoxyphenyl) isomer (CAS 898792-51-3): 280.32 g/mol; C15H20O5 |
| Quantified Difference | Molecular weight and formula are identical; differentiation requires orthogonal analytical methods. Predicted LogP (XLogP3): 2.4 for the 2,4-isomer. For the 3,4-isomer: XLogP3 = 2.5 (PubChem predicted). Difference in lipophilicity: ΔLogP ≈ 0.1. |
| Conditions | Predicted properties computed by PubChem 2.1 (2021 release); experimental LogP not reported. |
Why This Matters
For procurement in SAR programs, verifying the correct regioisomer via orthogonal methods (NMR, IR, or chromatographic retention time comparison) is essential, as mass-based identification alone cannot distinguish between isomers.
- [1] PubChem. Compound Summary for CID 24727084: 7-(2,4-Dimethoxyphenyl)-7-oxoheptanoic acid. Computed Properties section. National Library of Medicine. Accessed 2026. View Source
- [2] Armstrong, M. M., et al. (2014). Inhibitory and mechanistic investigations of oxo-lipids with human lipoxygenase isozymes. Bioorg. Med. Chem., 22(15), 4293-4297. For context on electronic effects on lipoxygenase inhibition. View Source
